N'-(2,6-dimethylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine
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Overview
Description
N’-(2,6-dimethylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications. This compound, in particular, has shown potential in medicinal chemistry due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-dimethylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine typically involves the reaction of 2,6-dimethylquinoline with N,N-dimethylethane-1,2-diamine under specific conditions. One common method involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2,6-dimethylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and applications.
Scientific Research Applications
N’-(2,6-dimethylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its stable structure.
Mechanism of Action
The mechanism of action of N’-(2,6-dimethylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of extracellular signal-regulated kinases (ERK1/2), which are involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2,6-Dimethylquinoline: A closely related compound with similar properties.
N,N-Dimethylethane-1,2-diamine: Another related compound used in various chemical syntheses.
Uniqueness
N’-(2,6-dimethylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C15H21N3 |
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Molecular Weight |
243.35 g/mol |
IUPAC Name |
N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C15H21N3/c1-11-5-6-14-13(9-11)15(10-12(2)17-14)16-7-8-18(3)4/h5-6,9-10H,7-8H2,1-4H3,(H,16,17) |
InChI Key |
GLYWBGGSWFLAOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NCCN(C)C |
Origin of Product |
United States |
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